Lipophilicity (XLogP3-AA) Comparison with 5‑H and 5‑Cl Analogs
The 5‑methoxy substituent imparts an intermediate lipophilicity of XLogP3‑AA = 2.2, which is 0.4 log units higher than the unsubstituted hydrogen analog (XLogP3‑AA = 1.8) and 0.6 log units lower than the 5‑chloro analog (XLogP3‑AA = 2.8) [1]. This quantifiable difference directly influences membrane permeability and solubility profiles, making the compound preferable when a balanced lipophilicity range is required for oral bioavailability or CNS exposure.
| Evidence Dimension | Predicted partition coefficient (XLogP3-AA) |
|---|---|
| Target Compound Data | 2.2 |
| Comparator Or Baseline | 1-(1,3-benzoxazol-2-yl)piperidine-3-carboxylic acid (5-H): 1.8; 1-(5-chloro-1,3-benzoxazol-2-yl)piperidine-3-carboxylic acid (5-Cl): 2.8 |
| Quantified Difference | +0.4 vs 5-H; –0.6 vs 5-Cl |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2021.05.07) |
Why This Matters
Controlled lipophilicity is a key driver in optimizing absorption and distribution, and this quantifiable offset enables rational selection for specific target product profiles.
- [1] PubChem Compound Summaries for CID 25219096 (target), CID 25218987 (5-H analog), CID 25219097 (5-Cl analog). National Library of Medicine. https://pubchem.ncbi.nlm.nih.gov/ View Source
